A Technical Guide to the Physicochemical Properties of Boc-2-bromo-D-phenylalanine
A Technical Guide to the Physicochemical Properties of Boc-2-bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-2-bromo-D-phenylalanine (Boc-2-bromo-D-phenylalanine) is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a bromine atom at the 2-position of the phenyl ring, offers enhanced reactivity and versatility.[1] This modification allows for the strategic incorporation of a brominated phenylalanine residue into peptide chains, which can facilitate further chemical modifications and the development of novel bioactive peptides and peptidomimetics.[1] Researchers utilize Boc-2-bromo-D-phenylalanine in drug discovery to create new compounds for targeting specific biological pathways, with potential applications in treating a range of diseases, including cancer and neurological disorders.[1][2] The stability and handling characteristics of this compound make it a valuable tool in the laboratory for advancing peptide chemistry and pharmaceutical development.[1]
Physicochemical Properties
The fundamental physicochemical properties of Boc-2-bromo-D-phenylalanine are summarized in the table below. These parameters are essential for its use in synthetic organic chemistry and for the characterization of resulting compounds.
| Property | Value | Source(s) |
| CAS Number | 261360-76-3 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₈BrNO₄ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 344.2 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White powder or white to yellow solid | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 103 - 108 °C | --INVALID-LINK-- |
| Purity | ≥ 99% (HPLC), 97% | --INVALID-LINK--, --INVALID-LINK-- |
| Optical Rotation | [a]²⁶_D_ = +34 ± 1º (c=1 in EtOH) | --INVALID-LINK-- |
| Storage Conditions | 0 - 8 °C | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of Boc-2-bromo-D-phenylalanine in research and development. Below are representative protocols for its synthesis, purification, and analysis.
Synthesis of Boc-Protected Amino Acids (General Procedure)
This protocol describes a general method for the N-Boc protection of an amino acid, which can be adapted for the synthesis of Boc-2-bromo-D-phenylalanine from 2-bromo-D-phenylalanine.
Materials:
-
2-bromo-D-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Acetone
-
Water
-
Ethyl acetate
-
Petroleum ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in a mixture of acetone and water.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture and stir at a controlled temperature (e.g., 0-40°C) for several hours.[3]
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous solution with ethyl acetate or ether.
-
Adjust the pH of the aqueous layer to 2-3 with dilute HCl.[3]
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.[3]
-
Recrystallize the product from a suitable solvent system like ethyl acetate and petroleum ether to obtain the purified Boc-protected amino acid.[3]
Purification by Column Chromatography
For higher purity, the synthesized product can be purified using silica gel column chromatography.
Materials:
-
Crude Boc-2-bromo-D-phenylalanine
-
Silica gel (60-120 mesh)
-
Methanol
-
Chloroform or Dichloromethane (DCM)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 2-5% methanol in chloroform).[4]
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[4]
-
Combine the pure fractions and evaporate the solvent to obtain the purified Boc-2-bromo-D-phenylalanine.[4]
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method to assess the purity of Boc-2-bromo-D-phenylalanine.
Typical Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used for amino acid analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Detection: UV detection at a wavelength suitable for the phenyl ring (e.g., 214 nm or 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL of a prepared sample solution.
The retention time and peak purity are analyzed to determine the identity and purity of the compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.
Sample Preparation:
-
Dissolve 10-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
Transfer the solution to a 5 mm NMR tube.[5]
¹H NMR Spectroscopy:
-
Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the phenylalanine backbone, and the aromatic protons of the 2-bromophenyl ring.
¹³C NMR Spectroscopy:
-
This would confirm the presence of all carbon atoms, including the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the α- and β-carbons, and the aromatic carbons.
2D NMR Techniques:
-
Techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.[5]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of Boc-2-bromo-D-phenylalanine.
Caption: General workflow for the synthesis and purification of Boc-2-bromo-D-phenylalanine.
